molecular formula C4H10ClNO B569992 Morpholine-d8 Hydrochloride CAS No. 1107650-56-5

Morpholine-d8 Hydrochloride

Cat. No. B569992
M. Wt: 131.629
InChI Key: JXYZHMPRERWTPM-PHHTYKMFSA-N
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Description

Morpholine-d8 Hydrochloride is the deuterium labeled Morpholine hydrochloride . Morpholine is a colorless liquid with a fishlike odor, less dense than water and soluble in water .


Synthesis Analysis

The synthesis of Morpholine-d8 Hydrochloride involves a one-pot process allowing a near complete exchange of all methylene hydrogens in morpholine to deuterium atoms using D2O as the sole source of deuterium and Raney Nickel as catalyst . This process has been optimized for efficiency and scalability .


Molecular Structure Analysis

The molecular formula of Morpholine-d8 Hydrochloride is C4HD8NO.HCl . Morpholine is a versatile moiety, a privileged pharmacophore and an outstanding heterocyclic motif with wide ranges of pharmacological activities due to different mechanisms of action .


Chemical Reactions Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. The main approaches toward morpholine synthesis or functionalization include ring forming reactions or ring functionalization .


Physical And Chemical Properties Analysis

Morpholine appears as a colorless liquid with a fishlike odor. It is less dense than water and soluble in water . The molecular weight of Morpholine-d8 Hydrochloride is 131.63 .

Scientific Research Applications

Gene Function Inhibition Morpholino oligomers, including those derived from morpholine, have been a cornerstone in gene function studies across various model organisms. These oligomers offer a straightforward and rapid means to inhibit gene expression, aiding in the understanding of gene roles in developmental biology and disease models. The efficacy and control provided by morpholinos underscore their utility in exploring maternal and zygotic gene functions, illustrating the broader application of morpholine-based compounds in genetic research (Heasman, 2002).

Pharmacological Applications Morpholine and its derivatives have demonstrated a broad spectrum of pharmacological activities. Their inclusion in various compounds has led to the development of new synthetic methods aimed at exploring and enhancing their pharmacophoric activities. These activities span across several therapeutic areas, indicating the potential of morpholine-based molecules in drug development and medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).

Chemical and Pharmacological Interest Research into morpholine and pyrans derivatives has shown that these compounds are central to various pharmacologically active organic molecules. Their presence in numerous drugs highlights their importance in the design and synthesis of novel therapeutic agents. The exploration of morpholine's chemical properties and its derivatives' pharmacological profiles continues to contribute significantly to the pharmaceutical sciences, indicating the potential of morpholine-d8 hydrochloride in similar applications (M. Asif & M. Imran, 2019).

Safety And Hazards

Morpholine is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

Future Directions

The use of isotopes has long been used as a research tool to label carbons and elucidate biochemical pathways. More recently, H→D exchange has led to analogs of therapeutic agents with improved metabolic stability and properties . The successful optimization of a one-pot process for the synthesis of Morpholine-d8 Hydrochloride indicates potential for scale-up in the future .

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-PHHTYKMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678651
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-d8 Hydrochloride

CAS RN

1107650-56-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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